2,3',4',6-Tetrabromodiphenyl ether

描述

Polybrominated Diphenyl Ethers as Persistent Organic Pollutants (POPs)

PBDEs are recognized as Persistent Organic Pollutants (POPs) under the Stockholm Convention. researchgate.netenvironment-agency.gov.uk This classification is due to their intrinsic characteristics: they are persistent in the environment, with degradation half-lives estimated to be in the range of months to years. environment-agency.gov.uk They are also bioaccumulative, meaning they can build up in the tissues of living organisms, and are subject to biomagnification, where their concentration increases at higher trophic levels in the food chain. environment-agency.gov.uk

These compounds are hydrophobic and lipophilic, leading to their association with fatty tissues in organisms and their adsorption to sediment and suspended particles in aquatic environments. researchgate.netenvironment-agency.gov.uk Their potential for long-range transport has been evidenced by their detection in remote regions, including the Arctic, far from their original sources. environment-agency.gov.uk The environmental persistence and bioaccumulative nature of PBDEs, coupled with their potential for adverse effects on both wildlife and humans, underscore their significance as a global environmental concern. environment-agency.gov.uk

Structural Characteristics and Congeneric Diversity of PBDEs

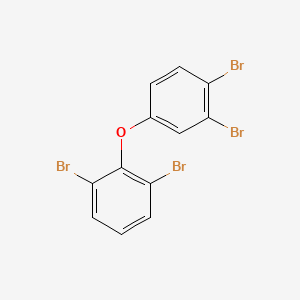

The basic structure of a PBDE molecule consists of two phenyl rings linked by an ether oxygen atom, with bromine atoms attached to the phenyl rings. The general chemical structure is C₁₂H(₁₀-ₓ)BrₓO, where 'x' can range from 1 to 10. wikipedia.org This variability in the number and position of bromine atoms gives rise to 209 possible distinct chemical compounds, known as congeners. wikipedia.orgnih.gov

These congeners are grouped into ten homologous series based on the number of bromine atoms, from monobromodiphenyl ethers to the fully brominated decabromodiphenyl ether. nih.gov The degree of bromination significantly influences the physical and chemical properties of the congeners, including their volatility, water solubility, and bioaccumulation potential. epa.govepa.gov Generally, lower-brominated congeners are more volatile and have a higher potential for bioaccumulation than their higher-brominated counterparts. wikipedia.orgepa.gov The spatial arrangement of the bromine atoms on the phenyl rings also plays a crucial role in the molecule's three-dimensional structure and its biological activity. nih.gov

| Number of Bromine Atoms | Homologue Group | Number of Possible Isomers (Congeners) |

|---|---|---|

| 1 | Monobromodiphenyl ether | 3 |

| 2 | Dibromodiphenyl ether | 12 |

| 3 | Tribromodiphenyl ether | 24 |

| 4 | Tetrabromodiphenyl ether | 42 |

| 5 | Pentabromodiphenyl ether | 46 |

| 6 | Hexabromodiphenyl ether | 42 |

| 7 | Heptabromodiphenyl ether | 24 |

| 8 | Octabromodiphenyl ether | 12 |

| 9 | Nonabromodiphenyl ether | 3 |

| 10 | Decabromodiphenyl ether | 1 |

Significance of 2,3',4',6-Tetrabromodiphenyl Ether as a Specific Congener in Environmental Research

Within the large family of PBDEs, the congener this compound holds particular importance in environmental research due to its role as a degradation product and its presence in environmental contamination profiles.

While commercial PBDE mixtures primarily consist of penta-, octa-, and deca-BDE formulations, there is substantial evidence that higher brominated congeners can break down into lower brominated forms in the environment. nih.govnih.gov This process, known as debromination, can occur through various mechanisms, including photolytic degradation (exposure to sunlight) and microbial action. epa.govfrontiersin.org

Research has shown that highly brominated PBDEs, such as deca-BDE (BDE-209), are susceptible to photolytic debromination. epa.gov Furthermore, anaerobic microorganisms have demonstrated the ability to reductively debrominate higher brominated PBDEs. nih.gov For instance, studies on fish have shown the metabolic debromination of higher brominated congeners to lower brominated ones. nih.gov This transformation is significant because the resulting lower brominated congeners, including tetrabromodiphenyl ethers like this compound, are often considered more toxic and have a greater potential for bioaccumulation than their parent compounds. nih.govnih.gov

The presence of this compound and other lower brominated congeners in environmental samples, even in areas where commercial penta-BDE mixtures were not heavily used, points to the environmental degradation of more heavily brominated flame retardants. nih.gov PBDEs are released into the environment through various pathways, including emissions from manufacturing facilities, volatilization from consumer products, and leaching from landfills. epa.govepa.gov Once in the environment, they are found in various matrices such as air, water, soil, sediment, and biota. environment-agency.gov.ukoaepublish.com

Studies analyzing environmental samples have consistently detected a range of PBDE congeners. For example, a study of surface waters across China found that while BDE-209 was present at higher concentrations, BDE-47 (2,2',4,4'-tetrabromodiphenyl ether), another tetrabrominated congener, was also widely detected. researchgate.net The detection of specific congeners like this compound in environmental compartments and in human tissues highlights the complex fate and transport of PBDEs and the formation of potentially more hazardous breakdown products. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-8-5-4-7(6-11(8)16)17-12-9(14)2-1-3-10(12)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPAGYRSCJVION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873922 | |

| Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-62-6 | |

| Record name | 2,3′,4′,6-Tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4',6-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4',6-Tetrabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(2,6-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4',6-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYM4VGZ61G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Source Apportionment of 2,3 ,4 ,6 Tetrabromodiphenyl Ether

Spatiotemporal Trends and Global Distribution Patterns

BDE-66, like other PBDEs, has been detected in various environmental compartments across the globe. Its presence in diverse ecosystems, from aquatic to terrestrial and even indoor environments, highlights its pervasive nature.

Aquatic Environments (Marine and Freshwater Systems: Water, Sediment, Biota)

PBDEs, including tetrabromodiphenyl ethers, are frequently detected in both marine and freshwater systems. Due to their hydrophobic nature, they have a low solubility in water and a high affinity for particles and lipids, leading to their accumulation in sediment and biota. nih.gov

In marine environments, the ocean acts as a significant sink for PBDEs. mdpi.com These compounds can be transported to marine systems through riverine inputs and atmospheric deposition. nih.gov Once in the marine environment, they are found in seawater, sediment, and a wide range of organisms. mdpi.comnih.gov Studies have shown that marine organisms often exhibit higher levels of PBDEs compared to their freshwater counterparts, which is attributed to longer food chains and greater pollution levels leading to more pronounced biomagnification. mdpi.com For instance, PBDEs have been detected in various marine species, including fish, marine mammals, and sea turtles. mdpi.com The congener 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) is often the most abundant in marine biota. nih.govmdpi.com

Freshwater organisms generally show lower PBDE concentrations due to shorter food chains and lower environmental levels. mdpi.com However, contamination is still a concern. PBDEs have been found in freshwater fish and their surrounding habitats. mdpi.com Sediments in both marine and freshwater environments act as major reservoirs for these pollutants. nih.govnih.gov

A study on marine microalgae investigated the uptake and biotransformation of BDE-47. The results indicated that while the microalgae could accumulate the compound, biotransformation into more toxic hydroxylated- and methoxylated-PBDEs was limited, suggesting that this is not a primary source of these derivatives in the marine environment. nih.govresearchgate.net

Terrestrial Environments (Soil, Vegetation, Air)

The terrestrial environment is another significant reservoir for 2,3',4',6-tetrabromodiphenyl ether and other PBDEs. These compounds are found in soil, vegetation, and the atmosphere. nih.gov

Soils are considered a major sink for PBDEs. researchgate.net Their presence in soil can result from various sources, including atmospheric deposition and the land application of sewage sludge. nih.gov Once in the soil, PBDEs can be taken up by plants. Studies have shown the presence of PBDEs in the roots and shoots of plants grown in contaminated soil. researchgate.netmdpi.com For example, research on the mangrove species Kandelia obovata demonstrated the uptake of BDE-47 and subsequent negative impacts on photosynthesis. mdpi.com

PBDEs are also present in the atmosphere, where they can undergo long-range transport. nih.gov This atmospheric transport contributes to their global distribution, including their presence in remote areas far from their original sources. nih.gov

Indoor Environments (House Dust, Indoor Air)

Indoor environments, particularly house dust, are recognized as significant sources of human exposure to PBDEs. nih.govresearchgate.net These flame retardants are released from a wide array of consumer products, such as furniture with polyurethane foam, electronics, and textiles. nih.govenvironment-agency.gov.uk Over time, PBDEs can migrate out of these products and accumulate in indoor air and dust. researchgate.net

Studies have consistently shown that concentrations of PBDEs in house dust can be several orders of magnitude higher than in outdoor soil. nih.gov The dominant congener in many dust samples is often BDE-209, but lower brominated congeners, including tetrabromodiphenyl ethers, are also prevalent. researchgate.net The congener profile in indoor air tends to be dominated by the more volatile, lower-brominated PBDEs, while house dust contains a higher proportion of the less volatile, higher-brominated congeners. researchgate.net

The levels of PBDEs in house dust can vary significantly between countries, likely reflecting differences in the historical and current use of these flame retardants in consumer products. nih.gov For instance, dust from the United States and Great Britain has been found to contain higher concentrations of total PBDEs compared to Germany and Australia. nih.gov

Congener-Specific Profiles and Isomeric Ratios in Environmental Matrices

The analysis of congener-specific profiles and isomeric ratios of PBDEs in different environmental matrices provides valuable insights into their sources, transport, and fate. While BDE-47 (2,2',4,4'-tetrabromodiphenyl ether) is a predominant congener found in many environmental and biological samples, the profile can vary significantly. osti.govresearchgate.net

In biological samples, the congener pattern is often dominated by BDE-47. osti.gov However, in abiotic matrices like sediment and house dust, the fully brominated BDE-209 is frequently the most abundant congener. researchgate.netosti.gov The congener profiles in environmental samples often differ from those of the commercial PBDE mixtures, suggesting that environmental processes such as debromination can alter the original composition. researchgate.net

The ratio of different congeners can also provide clues about their sources and transformation pathways. For example, the ratio of BDE-99 to BDE-100 has been observed to differ between lower and higher trophic-level species in marine food webs, potentially indicating different metabolic capabilities. nih.gov

Primary and Secondary Emission Sources and Pathways to the Environment

The primary sources of this compound and other PBDEs are anthropogenic. These compounds are not known to occur naturally.

Bioaccumulation and Biotransformation of 2,3 ,4 ,6 Tetrabromodiphenyl Ether in Biological Systems

Bioaccumulation Potential and Bioconcentration Factors (BCFs) in Aquatic Organisms

Scientific literature with specific bioconcentration factors (BCFs) for 2,3',4',6-tetrabromodiphenyl ether in aquatic organisms is scarce. Generally, tetrabrominated to hexabrominated diphenyl ethers are known to have a strong potential for bioaccumulation. nih.gov For instance, BCFs for this broader group in marine food webs can range from 17 to 76. nih.gov However, specific BCF values for the 2,3',4',6- congener are not well-documented in the reviewed literature.

Trophic Transfer and Biomagnification within Food Webs

Biotransformation Pathways and Metabolite Formation

The biotransformation of PBDEs in organisms is a critical area of study, as metabolites can be more toxic than the parent compounds. These processes generally involve reductive debromination and oxidative metabolism.

Reductive Debromination Processes

Reductive debromination is a key transformation pathway for highly brominated PBDEs in anaerobic environments, such as sediments, and has also been observed in biota. nih.govresearchgate.net This process involves the removal of bromine atoms, leading to the formation of lower brominated congeners.

The reductive debromination of a tetrabromodiphenyl ether like this compound would result in the formation of various tribromodiphenyl ether isomers. While the debromination of other PBDEs is documented, specific studies detailing the debromination of this compound and identifying the resulting tribromodiphenyl ether congeners are not prevalent in the scientific literature.

Oxidative Metabolism (Hydroxylation and Methoxylation)

Oxidative metabolism, including hydroxylation and methoxylation, is another significant biotransformation pathway for PBDEs, often leading to the formation of hydroxylated PBDEs (OH-PBDEs) and methoxylated PBDEs (MeO-PBDEs). These metabolites have garnered attention due to their potential for increased toxicity. Research has shown that other tetrabromodiphenyl ether isomers can undergo such transformations. For example, studies on BDE-47 have identified several hydroxylated and methoxylated metabolites. nih.gov One study noted the sulfation of a hydroxylated tetra-BDE, specifically 4-OH-3,2',4',6'-BDE, by human sulfotransferases, indicating that such hydroxylated forms can undergo further metabolic processes. epa.gov However, direct studies on the specific hydroxylated and methoxylated metabolites resulting from the biotransformation of this compound are limited.

Role of Enzyme Systems in Biotransformation (e.g., Cytochrome P450)

The cytochrome P450 (CYP) enzyme system is crucial in the oxidative metabolism of many foreign compounds, including PBDEs. Specific CYP enzymes, such as CYP2B6 and CYP3A1, have been identified as key players in the metabolism of the BDE-47 isomer, leading to the formation of hydroxylated metabolites. nih.govnih.govnih.gov These enzymes catalyze the insertion of an oxygen atom into the aromatic ring, a primary step in hydroxylation. While it is plausible that CYP enzymes are also involved in the metabolism of this compound, specific research identifying the particular CYP isozymes responsible for its transformation is not available in the reviewed scientific literature.

Data Tables

Due to the limited specific data for This compound , the following tables reflect the general information available for tetrabromodiphenyl ethers or the lack of specific data for the requested congener.

Table 1: Bioaccumulation and Bioconcentration Data

| Parameter | Organism | Value | Source |

|---|---|---|---|

| Bioconcentration Factor (BCF) | General Marine Organisms (for Tetra- to Hexa-BDEs) | 17 - 76 | nih.gov |

| BCF for this compound | Not Specified | Data Not Available | N/A |

Table 2: Biotransformation Products

| Transformation Process | Parent Compound | Metabolite(s) | Enzyme System | Source |

|---|---|---|---|---|

| Reductive Debromination | This compound | Tribromodiphenyl ethers (specific isomers not identified) | Not Specified | Inferred |

| Oxidative Metabolism | This compound | Hydroxylated and Methoxylated derivatives (specific structures not identified) | Cytochrome P450 (inferred) | Inferred |

Interspecies Variability in Metabolic Rates and Pathways

The metabolism of this compound (BDE-49), a component of polybrominated diphenyl ether (PBDE) mixtures, exhibits significant variability across different species. This variation is largely attributed to differences in the activity and expression of metabolic enzymes, particularly cytochrome P450 (CYP) monooxygenases.

In rodents, such as rats and mice, the metabolism of the structurally similar and more extensively studied 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been shown to involve hydroxylation and subsequent conjugation. Studies on F344 rats and B6C3F1 mice revealed species and sex differences in the tissue distribution and excretion of BDE-47-derived radioactivity. nih.gov For instance, the accumulation of BDE-47 in mouse tissues was found to be less than in corresponding rat tissues. nih.gov In rats, glutathione (B108866) conjugates of BDE-47 were identified in bile, while glucuronide and sulfate (B86663) conjugates of 2,4-dibromophenol (B41371) were detected in urine. nih.gov This suggests that both Phase I (oxidation) and Phase II (conjugation) metabolic pathways are active in these species.

In vitro studies using liver microsomes have provided further insights into the specific enzymes involved. In human liver microsomes, cytochrome P450 2B6 (CYP2B6) has been identified as the major enzyme responsible for the biotransformation of BDE-47. nih.gov This enzyme catalyzes the formation of several hydroxylated metabolites. nih.gov In contrast, studies with rat liver microsomes have shown that other CYP enzymes may play a more prominent role. Research using phenobarbital- and β-naphthoflavone-induced rat liver microsomes identified mono- and/or dihydroxylated metabolites from several PBDEs, including BDE-47. thescipub.com The ease of metabolism appears to be inversely related to the number of bromine atoms on the parent compound. thescipub.com

Aquatic organisms also demonstrate different metabolic capacities for PBDEs. The bioconcentration factors for tetrabrominated to hexabrominated diphenyl ethers in the marine food web are high, indicating strong bioaccumulation potential. mdpi.com While specific data on the metabolism of this compound is limited, the general patterns observed for other tetrabromodiphenyl ethers suggest that metabolic capabilities are a key factor in determining the ultimate body burden and potential toxicity in different marine species.

The following table summarizes the key metabolic pathways and enzymes involved in the biotransformation of a related tetrabromodiphenyl ether, BDE-47, in different species, which can provide an indication of the potential metabolic fate of this compound.

| Species | Primary Metabolic Pathway | Key Enzymes/Metabolites | Reference |

| Rat (F344) | Hydroxylation, Glucuronidation, Sulfation, Glutathione conjugation | CYP enzymes, 2,4-dibromophenol glucuronide and sulfate conjugates, Glutathione conjugates of BDE-47 | nih.gov |

| Mouse (B6C3F1) | Hydroxylation | CYP enzymes | nih.gov |

| Human | Oxidative Metabolism (Hydroxylation) | Cytochrome P450 2B6 (CYP2B6) | nih.gov |

Toxicokinetics: Absorption, Distribution, and Elimination Kinetics

The toxicokinetics of this compound, like other PBDEs, are characterized by its lipophilic nature, which governs its absorption, distribution, and elimination from biological systems.

Absorption: Following oral exposure in rodents, the structurally similar BDE-47 is well-absorbed. Studies in F344 rats and B6C3F1 mice have shown that approximately 75-85% of an orally administered dose of BDE-47 is absorbed. nih.gov The absorption and distribution to major tissues were found to be dose-proportional in male rats over a wide range of doses. nih.gov

Distribution: Once absorbed, PBDEs are distributed to various tissues, with a tendency to accumulate in adipose tissue due to their high lipid solubility. epa.gov In humans, PBDEs have been detected in adipose tissue, liver, milk, and blood, indicating systemic distribution. epa.gov The congener profiles in human biological media often differ from those in commercial PBDE mixtures, suggesting differential absorption, distribution, metabolism, or elimination of individual congeners. epa.gov Animal studies have shown that BDE-47-derived radioactivity increases in all examined tissues of rats and mice following repeated daily doses. nih.gov

Elimination: The elimination of PBDEs is generally slow, contributing to their bioaccumulation. The primary routes of excretion are through feces and urine. In rats, both parent compound and its metabolites are excreted. For BDE-47, glutathione conjugates have been found in the bile of rats, indicating biliary excretion as a significant pathway. nih.gov In the urine of BDE-47-treated rats, glucuronide and sulfate conjugates of a debrominated metabolite, 2,4-dibromophenol, have been detected. nih.gov This highlights the importance of metabolism in facilitating the elimination of these persistent compounds. Species and sex differences have been observed in the excretion of BDE-47-derived radioactivity. nih.gov

The following table provides a summary of the toxicokinetic parameters for the related compound BDE-47 in rodents.

| Parameter | Species/Strain | Findings | Reference |

| Absorption | Rat (F344), Mouse (B6C3F1) | Approximately 75-85% of an oral dose is absorbed. | nih.gov |

| Distribution | Rat (F344) | Dose-proportional distribution to major tissues. | nih.gov |

| Distribution | Rat (F344), Mouse (B6C3F1) | Accumulation in all examined tissues with repeated dosing. | nih.gov |

| Elimination | Rat (F344) | Excretion of glutathione conjugates in bile; glucuronide and sulfate conjugates of 2,4-dibromophenol in urine. | nih.gov |

Ecological and Ecotoxicological Impacts of 2,3 ,4 ,6 Tetrabromodiphenyl Ether

Effects on Aquatic Ecosystems

Aquatic environments are significant sinks for persistent organic pollutants like PBDEs. nih.govenvironment-agency.gov.uk The hydrophobic nature of these compounds allows them to adsorb to sediment and bioaccumulate in aquatic organisms, leading to potential biomagnification through the food web. environment-agency.gov.ukmdpi.comlu.se

Marine Organisms (e.g., Microalgae, Invertebrates, Fish)

The toxic effects of tetrabromodiphenyl ether congeners have been observed in a range of marine organisms, from primary producers to higher trophic levels. While specific studies on 2,3',4',6-tetrabromodiphenyl ether are limited, research on the closely related congener, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provides significant insights into the potential impacts.

Microalgae: Marine diatoms, such as Skeletonema costatum, have shown growth inhibition when exposed to BDE-47. nih.gov Another marine chlorophyte, Chlorella sp., exhibited inhibited population growth and cell death upon exposure to BDE-47, with the toxicity mechanisms identified as photosynthetic damage and cellular oxidative stress. nih.gov

Invertebrates: For marine invertebrates, the toxicity of PBDEs can be significant. For instance, the toxicity of BDE-47 to the marine rotifer (Brachionus plicatilis) was found to be 13 times higher than that of the more brominated BDE-209. mdpi.com

Fish: In fish, PBDEs can bioaccumulate and exert various toxic effects. Studies on female zebrafish (Danio rerio) exposed to BDE-47 revealed detrimental impacts on ovary development, including impaired oocyte structure and reduced sex hormone levels. nih.gov Furthermore, BDE-47 has been shown to be neurotoxic to developing zebrafish embryos, causing abnormal body curvature and affecting the development of branchiomotor neurons and oligodendrocytes. sacredheart.edu

Freshwater Organisms (e.g., Fish, Mussels)

Freshwater ecosystems are also susceptible to PBDE contamination. Although freshwater organisms may have lower PBDE levels compared to their marine counterparts due to shorter food chains, they can still suffer from toxic effects such as growth inhibition and reproductive issues. nih.govmdpi.com

Fish: Research on freshwater fish has demonstrated the adverse effects of tetrabromodiphenyl ethers. In a study on three model aquatic organisms, BDE-47 showed high toxicity to zebrafish (Brachydanio rerio), although it was less toxic than to the other two tested organisms. cabidigitallibrary.org

Mussels: While specific data on the effects of this compound on freshwater mussels is scarce, the bioaccumulative nature of PBDEs suggests that these filter-feeding organisms are likely to accumulate this congener from the water column and sediment, posing a risk to them and their predators.

Effects on Terrestrial Organisms (e.g., Earthworms)

Impacts on Avian and Mammalian Wildlife Populations

As persistent and bioaccumulative compounds, PBDEs can magnify through terrestrial and aquatic food chains, reaching high concentrations in top predators. environment-agency.gov.uklu.se

Avian Wildlife: PBDEs have been detected in the eggs of both piscivorous and terrestrial birds. lu.se The potential for endocrine disruption, reproductive toxicity, and neurodevelopmental toxicity poses a significant threat to avian populations. environment-agency.gov.uk

Mammalian Wildlife: Marine and terrestrial mammals at the top of the food chain, such as seals and otters, are particularly vulnerable to high levels of lipophilic pollutants like PBDEs due to biomagnification. lu.se Studies on rodents have shown that exposure to BDE-47 can lead to decreased thyroid hormone concentrations. researchgate.net In juvenile grey seals, a high absorption rate has been observed for several PBDE congeners, indicating their bioavailability and potential for accumulation. lu.se

Mechanistic Insights into Ecotoxicity

The ecotoxicity of this compound and other PBDEs is rooted in their ability to interfere with fundamental biological processes at the molecular and cellular levels.

Endocrine System Perturbations (e.g., Thyroid Hormone Homeostasis)

A primary mechanism of PBDE toxicity is the disruption of the endocrine system, particularly thyroid hormone homeostasis. nih.govnih.gov The structural similarity of PBDEs to thyroid hormones allows them to interact with components of the thyroid system. nih.govnih.gov

Hydroxylated metabolites of PBDEs (OH-PBDEs) are of particular concern as they can be more potent than the parent compounds. nih.govnih.gov These metabolites can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR), and thyroid hormone receptors (TRs). nih.gov This binding can displace natural thyroid hormones, leading to altered hormone levels and subsequent physiological effects. For instance, in vitro studies have demonstrated that certain PBDEs and their hydroxylated metabolites can act as potent competitors for thyroid hormones. nih.gov Animal studies have corroborated these findings, showing that exposure to PBDEs can result in decreased serum thyroxine (T4) levels in rats. nih.gov

The disruption of the thyroid hormone system by PBDEs can have far-reaching consequences, as thyroid hormones are crucial for normal development, metabolism, and neurological function in vertebrates. nih.gov

Interactive Data Table: Effects of Tetrabromodiphenyl Ether Congeners on Various Organisms

| Organism | Congener | Observed Effect |

| Marine Diatom (Skeletonema costatum) | BDE-47 | Growth Inhibition |

| Marine Chlorophyte (Chlorella sp.) | BDE-47 | Photosynthetic Damage, Cell Death, Oxidative Stress |

| Marine Rotifer (Brachionus plicatilis) | BDE-47 | High Toxicity |

| Zebrafish (Danio rerio) | BDE-47 | Impaired Ovary Development, Reduced Sex Hormones |

| Zebrafish Embryos | BDE-47 | Neurotoxicity, Abnormal Development |

| Mice (C57BL/6) | BDE-47 | Decreased Serum Thyroxine (T4) Levels |

Neurodevelopmental and Behavioral Impairments

Specific studies on the neurodevelopmental and behavioral impairments caused by this compound are not available in the reviewed scientific literature. Research on other tetrabromodiphenyl ether congeners, such as BDE-47, has demonstrated the potential for these compounds to affect brain development and behavior. nih.govresearchgate.net

Reproductive and Developmental Toxicity

There is a lack of specific data on the reproductive and developmental toxicity of this compound. General studies on PBDEs indicate that this class of chemicals can interfere with reproductive health and development. mdpi.comenvironment-agency.gov.uk

Immunotoxicity and Inflammatory Responses

Direct research on the immunotoxicity and inflammatory responses to this compound is limited. Studies on the closely related BDE-47 suggest that PBDEs can modulate immune and inflammatory responses. core.ac.uknih.govnih.govresearchgate.netfrontiersin.orgnih.gov

Cellular and Biochemical Disruptions (e.g., Oxidative Stress, DNA Damage, Apoptosis, Liver Metabolism)

While there is a wealth of information on the cellular and biochemical disruptions caused by BDE-47, including oxidative stress, DNA damage, apoptosis, and altered liver metabolism, nih.govmdpi.comnih.govoup.comnih.govscienceopen.comnih.govnih.govresearchgate.netdntb.gov.uaumass.edumdpi.comresearchgate.netnih.gov specific studies for this compound are not present in the available literature.

Ecological Risk Assessment Methodologies and Characterization

Without foundational ecotoxicity data, specific ecological risk assessments for this compound have not been conducted.

Risk Quotient (RQ) Analysis

No studies were found that performed a Risk Quotient (RQ) analysis specifically for this compound.

Derivation of Hazard Concentrations (HC5)

The derivation of a Hazard Concentration for 5% of species (HC5) requires a substantial amount of toxicity data for different species, which is currently unavailable for this compound.

Human Exposure Pathways and Health Risk Assessment for 2,3 ,4 ,6 Tetrabromodiphenyl Ether

Major Routes of Human Exposure

Humans are exposed to 2,3',4',6-tetrabromodiphenyl ether (BDE-68) and other polybrominated diphenyl ethers (PBDEs) through various pathways. The primary routes of exposure include dietary intake, inhalation of contaminated air and dust, and dermal absorption. nih.govnih.govnih.gov

Dietary Intake (e.g., Contaminated Fish and Food Products)

Dietary intake is a significant pathway for human exposure to PBDEs. nih.govnoaa.govdntb.gov.ua These compounds are lipophilic, meaning they accumulate in fatty tissues of organisms. nih.gov Consequently, the consumption of contaminated food products, particularly fish and other seafood, is a primary source of exposure. noaa.govmdpi.com

Inhalation of Contaminated Air and Dust

Inhalation of indoor and outdoor air and dust is another major route of human exposure to PBDEs. nih.govnih.gov PBDEs are used as flame retardants in a wide array of consumer and industrial products, including electronics, furniture foam, and textiles. epa.gov These chemicals are not chemically bound to the materials they are added to and can be released into the environment over time, settling in indoor dust. nih.gov

People can then inhale these contaminated dust particles. nih.gov This is a particularly important exposure pathway for toddlers and children who spend more time on the floor and have more hand-to-mouth contact. nih.gov Several studies have documented the presence of various PBDE congeners in indoor dust samples. scispace.comnih.gov

Dermal Absorption

Dermal absorption, or skin contact, is also a potential pathway for human exposure to this compound and other PBDEs. nih.govnih.gov Contact with dust and consumer products containing these flame retardants can lead to absorption through the skin. researchgate.net

Research using in vitro models with human skin has demonstrated that PBDEs can permeate the skin. The rate of absorption is influenced by the degree of bromination, with less brominated congeners penetrating the skin more rapidly. figshare.comacs.orgacs.org While higher brominated PBDEs show lower dermal absorption rates, they can accumulate in the skin tissue, creating a depot from which they can be slowly released into the bloodstream over time. figshare.comacs.org One study indicated that the absorbed dose of a tetrabromodiphenyl ether applied to human skin was a small percentage of the applied dose, suggesting a relatively low risk of systemic exposure through this route under normal conditions. nih.gov

Body Burdens and Concentrations in Human Biomonitoring Samples

The widespread use of PBDEs has resulted in their detection in various human tissues and fluids. Biomonitoring studies provide valuable data on the extent of human exposure and the resulting body burdens of these persistent chemicals. nih.govnih.gov

Levels in Blood, Serum, and Plasma

PBDEs, including tetrabromodiphenyl ether congeners, are frequently detected in human blood, serum, and plasma samples. nih.govnih.gov These measurements are often used as biomarkers of recent or ongoing exposure.

A study of California women in the late 1990s found that concentrations of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in serum ranged from 5 to 510 nanograms per gram (ng/g) of lipid, with a median of 16.5 ng/g lipid. nih.gov These levels were noted to be 3 to 10 times higher than those reported in Europe at the time. nih.gov The presence of these compounds in blood indicates their absorption into the systemic circulation. nih.gov

Accumulation in Adipose Tissue and Breast Milk

Due to their lipophilic nature, PBDEs tend to accumulate in fatty tissues, such as adipose tissue and breast milk. nih.govnih.govnih.gov This accumulation reflects long-term exposure and represents a significant portion of the total body burden.

Adipose Tissue: Analysis of adipose tissue samples from California women revealed concentrations of BDE-47 ranging from 5 to 510 ng/g lipid. nih.gov This demonstrates the significant storage of these compounds in body fat.

Breast Milk: Breast milk is a major route of elimination for lipophilic compounds in lactating women and a primary source of exposure for nursing infants. nih.gov A study detected several PBDE congeners in breast milk samples, with BDE-47 having a median concentration of 28.7 ng/g lipid. nih.gov The concentrations of PBDEs in breast milk are a concern due to the potential for transfer to the developing infant. nih.gov

Table 1: PBDE Congeners Detected in Human Breast Milk

| Compound | Median Concentration (ng/g lipid) | Detection Frequency (%) |

| BDE-28 | 2.2 | >97.3 |

| BDE-47 | 28.7 | >97.3 |

| BDE-99 | 5.5 | 91.0 |

| BDE-100 | 5.3 | >97.3 |

| BDE-153 | 5.6 | >97.3 |

Source: Adapted from a study on lactational exposure to PBDEs. nih.gov

Prenatal and Perinatal Exposure via Placental Transfer and Cord Blood

There is a lack of specific studies investigating the placental transfer and presence in cord blood of this compound. However, research on the broader class of polybrominated diphenyl ethers (PBDEs) indicates that these compounds can be transferred from mother to fetus. nih.gov Studies have detected various PBDE congeners in both placental tissue and cord blood. nih.gov

General findings for PBDEs suggest that the degree of bromination influences the rate of placental transfer. Lower brominated congeners, such as tetrabromodiphenyl ethers, are believed to pass through the placental barrier more readily than higher brominated congeners. epa.gov While this suggests a potential for prenatal exposure to this compound, direct evidence and concentration measurements in human placental or cord blood samples are not available in the reviewed literature.

Toxicological Implications for Human Health

The toxicological profile of this compound is largely uncharacterized. Research into the health effects of PBDEs has primarily focused on other isomers or commercial mixtures.

Endocrine System Disruption (e.g., Thyroid Hormone Regulation, Estrogenicity)

Direct studies on the endocrine-disrupting capabilities of this compound are limited. However, research on structurally similar hydroxylated PBDE metabolites provides some insight into potential mechanisms of action. A study evaluating the ability of human sulfotransferase enzymes to metabolize hydroxylated PBDEs examined a compound identified as 4-OH-3,2',4',6'-BDE, a hydroxylated tetrabromodiphenyl ether. epa.gov This study found that this metabolite was subject to sulfate (B86663) conjugation by human estrogen sulfotransferase, a process involved in the inactivation of estrogen. epa.gov Inhibition of such enzymes could potentially increase the bioavailability of endogenous hormones.

The broader class of PBDEs, particularly their hydroxylated metabolites (OH-PBDEs), are known to be structurally similar to thyroid hormones and can interfere with thyroid hormone homeostasis. nih.govnih.gov Mechanisms of this disruption include binding to thyroid hormone transport proteins, such as transthyretin, and interacting with thyroid hormone receptors. nih.govnih.gov While these effects are well-documented for other PBDEs, specific data for this compound are lacking.

Neurodevelopmental and Cognitive Effects

No studies specifically investigating the neurodevelopmental or cognitive effects of this compound were identified. Extensive research on other PBDE congeners, such as BDE-47 and BDE-99, has established links between developmental exposure and adverse outcomes, including hyperactivity, and deficits in learning and memory in animal models. nih.govscienceopen.com Human epidemiological studies have also associated prenatal PBDE exposure with lower IQ scores and attention problems in children. mdpi.comnih.gov However, these findings cannot be directly attributed to this compound without specific research.

Reproductive and Developmental Impairments

There is no available research specifically detailing the reproductive and developmental impairments associated with exposure to this compound. Animal studies on other PBDEs and commercial mixtures have reported various effects, including altered sex hormone levels and impacts on reproductive parameters. nih.govmdpi.com

Hepatic System Effects (e.g., Liver Metabolism Alterations)

No studies were found that examined the specific effects of this compound on the hepatic system. In contrast, the congener BDE-47 has been shown to induce long-lasting changes in liver metabolism in animal models, including alterations in lipid metabolism and gene expression. nih.govnih.govoup.com

Immunomodulatory Effects

Specific immunomodulatory effects of this compound have not been documented. Studies on commercial PBDE mixtures, such as DE-71, have indicated that perinatal exposure can lead to changes in splenic lymphocyte populations in rats, suggesting a potential for immune system effects. nih.gov

Potential Carcinogenic Effects

The carcinogenic potential of this compound specifically is not well-documented in publicly available scientific literature. Research on the carcinogenicity of polybrominated diphenyl ethers (PBDEs) has often focused on commercial mixtures or other specific congeners, such as BDE-47 or BDE-209.

Studies on commercial pentabromodiphenyl ether (PentaBDE) mixtures, which contain various PBDE congeners, have shown evidence of carcinogenicity in animal models. For instance, a two-year cancer study of the PentaBDE mixture DE-71 resulted in treatment-related liver tumors in both male and female rats and mice. nih.gov The same study also noted evidence of carcinogenic effects in the thyroid and pituitary glands of male rats, and in the uterus of female rats. nih.gov The carcinogenic activity of PBDEs could be linked to mechanisms such as oxidative damage and disruption of hormone homeostasis. nih.gov

In a cohort study of adults in the general US population, higher serum levels of total PBDEs were associated with an increased risk of cancer mortality. nih.gov Specifically, individuals in the highest tertile of serum PBDE levels had a significantly increased risk of death from cancer compared to those in the lowest tertile. nih.gov However, this study did not assess the risk associated with individual PBDE congeners.

Regarding specific congeners, the U.S. Environmental Protection Agency (EPA) has suggested that there is "inadequate information to assess the carcinogenic potential" of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), one of the most well-studied congeners. epa.gov Conversely, for decabromodiphenyl ether (BDE-209), the EPA has indicated evidence of carcinogenic potential. epa.gov Animal studies with BDE-209 have shown increases in thyroid gland follicular cell adenomas and carcinomas. nih.govfrontiersin.org

One study investigated the association between serum concentrations of ten PBDE congeners, including 2,3',4,4'-tetrabromodiphenyl ether (BDE-66), and the risk of thyroid cancer, but found no significant association. nih.gov It is important to note that BDE-66 is a different isomer from this compound.

Research Findings on the Carcinogenicity of PBDEs

| Study Type | Compound/Mixture | Species/Population | Key Findings |

|---|---|---|---|

| 2-year bioassay | Pentabromodiphenyl ether mixture (DE-71) | Rats and Mice | Increased incidence of liver tumors in both species and sexes. Evidence of tumors in thyroid, pituitary (male rats), and uterus (female rats). nih.gov |

| Cohort Study | Total PBDEs | Human (U.S. general population) | Higher serum PBDE levels associated with increased cancer mortality. nih.gov |

| Agency Assessment | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | N/A | "Inadequate information to assess the carcinogenic potential". epa.gov |

| Animal Study | Decabromodiphenyl ether (BDE-209) | Mice | Increased incidence of thyroid follicular cell adenomas and carcinomas. nih.govfrontiersin.org |

Susceptible Populations and Critical Windows of Exposure

The developing fetus, infants, and children are considered particularly susceptible to the adverse health effects of PBDEs due to several factors. Exposure during critical windows of development can lead to irreversible consequences.

Developmental and Early-Life Exposure

The in utero period and early postnatal life are critical windows of susceptibility. PBDEs can cross the placenta, leading to fetal exposure, and are also transferred to infants through breast milk. nih.govmdpi.com Infants and toddlers often have the highest body burdens of PBDEs, not only from breastfeeding but also from increased ingestion of contaminated house dust. nih.gov

Developmental exposure to PBDEs has been linked to neurodevelopmental effects. nih.gov Studies in animals have shown that pre- or postnatal exposure to various PBDE congeners can cause long-lasting behavioral changes, including hyperactivity, and can impair learning and memory. nih.gov Human epidemiological studies have also suggested an association between prenatal PBDE exposure and adverse neurodevelopmental outcomes in children, including effects on cognition, behavior, and motor skills. mdpi.com

The endocrine-disrupting properties of PBDEs are a key concern for developmental exposures. PBDEs can interfere with thyroid hormone homeostasis, which is crucial for normal brain development. nih.govnih.gov

Breastfeeding

While breastfeeding is a significant pathway of PBDE exposure for infants, the long-term health implications are complex. nih.gov Some research suggests that the benefits of breastfeeding may outweigh the risks associated with PBDE exposure. One study found that prolonged breastfeeding might mitigate some of the negative neurodevelopmental impacts of prenatal PBDE exposure. nih.gov

Genetic Susceptibility

Individual susceptibility to the effects of PBDEs may also be influenced by genetic factors. For example, the carcinogenic effects of a PentaBDE mixture in rats were found to be unrelated to their aryl hydrocarbon receptor (AhR) genotype, suggesting that other genetic pathways may be involved. nih.gov

Populations with Higher Exposure

Certain populations may experience higher exposures to PBDEs due to their diet or environment. For instance, individuals consuming diets high in contaminated fish may have greater exposure.

Summary of Susceptible Populations and Critical Windows

| Population | Critical Window | Key Concerns |

|---|---|---|

| Fetuses | Prenatal period | Disruption of normal development, particularly neurodevelopment, due to placental transfer of PBDEs. nih.gov |

| Infants | Postnatal period (especially during breastfeeding) | High exposure through breast milk and dust ingestion, potential for neurodevelopmental and other health effects. nih.govmdpi.comnih.gov |

Environmental Management and Remediation Strategies for 2,3 ,4 ,6 Tetrabromodiphenyl Ether Contamination

Degradation and Decontamination Technologies

A variety of technologies are being explored for the degradation and decontamination of materials and environments contaminated with PBDEs. These methods range from chemical reduction and oxidation to biological approaches.

Electrochemical reduction has emerged as a promising technology for the degradation of PBDEs. This method involves the transfer of electrons to the PBDE molecule, leading to the cleavage of carbon-bromine bonds in a process known as reductive debromination.

Research on the electrochemical reduction of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a compound structurally similar to 2,3',4',6-tetrabromodiphenyl ether, has demonstrated the efficacy of this approach. Studies have utilized palladium-supported on metal foam electrodes (such as nickel, copper, and silver) to catalyze the debromination process. researchgate.net The presence of palladium enhances the degradation efficiency, with Pd/Ni foam electrodes showing high performance. researchgate.net

The degradation mechanism can vary depending on the catalyst used. For instance, with Pd/Ni and Pd/Ag foams, the primary mechanism is hydrogen atom transfer, whereas with Pd/Cu foam, electron transfer is the dominant process. researchgate.net The efficiency of electrochemical reduction is influenced by several factors, including the current density and the composition of the electrolyte. The degradation rate of BDE-47 has been observed to increase with current density up to a certain point (e.g., 4 mA), after which it may decrease. mdpi.com The presence of certain electrolytes can inhibit the degradation process. researchgate.net Despite these challenges, electrochemical reduction offers a viable pathway for the degradation of tetrabromodiphenyl ethers.

Table 1: Factors Influencing Electrochemical Reduction of BDE-47

| Factor | Observation | Citation |

|---|---|---|

| Catalyst | Pd loading on metal foams (Ni, Cu, Ag) enhances debromination performance. | researchgate.net |

| Mechanism | Primarily hydrogen atom transfer for Pd/Ni and Pd/Ag; electron transfer for Pd/Cu. | researchgate.net |

| Current Density | Degradation rate increases with current density to an optimal point (e.g., 4 mA) and then decreases. | mdpi.com |

| Electrolytes | The presence of electrolytes like NaCl, Na₂SO₄, KCl, and K₂SO₄ can inhibit the degradation rate. | mdpi.com |

Subcritical methanol (B129727) (SubCM) processes involve the use of methanol at temperatures and pressures below its critical point. Under these conditions, methanol exhibits properties that make it an effective solvent for extraction and a reagent for chemical reactions. Pressurized liquid extraction using subcritical hot solvents is a technique applied for the efficient extraction of products from various materials. mdpi.com

While specific studies on the degradation of this compound using SubCM are limited, the application of subcritical fluids for treating materials containing hazardous substances is an area of active research. For instance, subcritical methanol has been investigated for the desulfurization of coal, where it facilitates chemical transformations. mdpi.com Similarly, subcritical methanol could potentially be used to extract and degrade PBDEs from contaminated matrices like electronic waste plastics. The process can lead to the methylation of certain compounds, as observed in the extraction of phenolic constituents from plant materials. nih.gov Further research is needed to fully evaluate the efficacy and mechanisms of SubCM for the remediation of PBDEs.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). However, for PBDEs, other radical species like sulfate (B86663) radicals (SO₄·⁻) have also been proven effective.

One such AOP is the thermally activated persulfate (TAP) system. Studies on BDE-47 have shown that it can be completely degraded within 180 minutes under specific conditions (PDS:BDE-47 molar ratio of 1000:1, 60°C, and pH 7). nih.govaminer.cn The primary oxidant in this system is the sulfate radical (SO₄·⁻), which effectively attacks the BDE-47 molecule. nih.gov The degradation process is influenced by factors such as the persulfate dosage, temperature, and initial pH. nih.gov Theoretical calculations suggest that the oxidation involves radical attack at the C-Br bond, cleavage of this bond, and fission of the ether bond. nih.gov

Another AOP is the Fenton-like oxidation process. While BDE-47 is resistant to direct oxidation by a Fenton-like system (Fe-Ag/H₂O₂), a two-stage reduction/subsequent oxidation treatment has been shown to be effective. nih.gov In this process, the PBDE is first reductively debrominated, and the resulting diphenyl ether is then mineralized by the Fenton-like reaction. nih.gov

Bioremediation involves the use of microorganisms to degrade or detoxify contaminants. While biodegradation is a potential remediation strategy for PBDEs, its effectiveness is generally considered lower and slower compared to chemical reduction and oxidation methods. mdpi.com

The persistence of PBDEs in the environment is partly due to their resistance to microbial degradation. environment-agency.gov.uk However, some microbial degradation of lower-brominated PBDEs has been observed. The process of debromination, where higher-brominated PBDEs are broken down into lower-brominated ones, can sometimes be a result of microbial action. mdpi.com This can, however, increase the mobility and toxicity of the compounds. mdpi.com Research into identifying and engineering microorganisms with enhanced capabilities for degrading PBDEs is ongoing, but significant challenges remain in developing practical and efficient bioremediation strategies for sites contaminated with compounds like this compound.

Waste Management Practices for PBDE-Containing Materials (e.g., E-waste)

Electronic waste (e-waste) is a primary source of PBDE pollution in the environment. mdpi.com Therefore, the management of e-waste is a critical component of controlling the release of this compound and other PBDEs.

The global generation of e-waste is substantial and growing, with estimates reaching 53.6 million metric tons in 2019 and projected to increase to 74.7 million tons by 2030. nih.gov A significant portion of this waste is not formally collected or properly recycled. nih.gov

Informal e-waste recycling practices, which often involve open burning and manual dismantling without proper safety measures, lead to the release of hazardous chemicals, including PBDEs, into the environment. mdpi.comnih.gov These activities result in high concentrations of PBDEs in soil, dust, and air at and near recycling sites. nih.govlsu.edu The intensity of these activities correlates with the level of contamination, with burning sites showing the highest concentrations of PBDEs. nih.govepa.gov

In contrast, regulated e-waste recycling facilities that employ pollution-control measures can significantly reduce chemical emissions. nih.gov These measures include:

Safe storage of e-waste.

Mechanical dismantling in controlled environments.

Negative pressure systems to control the release of dust during dismantling. nih.gov

Even in regulated sites, some level of PBDE contamination can be present, highlighting the need for continuous improvement in waste management practices. nih.gov The ultimate disposal of articles manufactured from recycled materials that may contain PBDEs is also a key consideration in waste management strategies. pops.int

Table 2: PBDE Concentrations at E-waste Recycling Sites

| Site Type | Relative PBDE Concentration | Key Activities | Citation |

|---|---|---|---|

| Informal Burning Sites | Highest | Open burning of e-waste | nih.gov, epa.gov |

| Informal Dismantling Sites | High | Manual dismantling without controls | nih.gov, epa.gov |

| Informal Repair Sites | Moderate | Repair and refurbishment | nih.gov, epa.gov |

| Regulated Recycling Sites | Lower than informal sites | Controlled mechanical dismantling, dust control | nih.gov |

| Control Sites | Lowest | No e-waste recycling activities | nih.gov, epa.gov |

Source Control and Prevention Strategies

The most effective long-term strategy for managing pollution from this compound is to control and prevent its release at the source. A major step in this direction has been the international regulation of commercial PBDE mixtures.

Commercial pentabromodiphenyl ether (c-pentaBDE), which contains various tetra- and pentabromodiphenyl ether congeners, has been listed under the Stockholm Convention on Persistent Organic Pollutants for elimination. pops.intbasel.int This global treaty aims to protect human health and the environment from persistent organic pollutants (POPs). environment-agency.gov.uk The listing of these substances restricts their production and use, thereby preventing new inputs into the environment. pops.int

For existing products and materials containing this compound, source control strategies focus on preventing their release during use, recycling, and disposal. This includes:

Promoting the use of alternative flame retardants that are less harmful to the environment.

Improving e-waste collection and recycling systems to ensure that products containing PBDEs are managed in an environmentally sound manner.

Implementing and enforcing stringent regulations on e-waste processing to minimize emissions. mdpi.com

Public awareness campaigns to inform consumers about the hazards of improper e-waste disposal.

By combining the phase-out of production with effective management of in-use products and waste streams, the environmental burden of this compound and other PBDEs can be progressively reduced.

Regulatory Frameworks and Policy Implications Concerning 2,3 ,4 ,6 Tetrabromodiphenyl Ether

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The primary international treaty governing the control of 2,3',4',6-tetrabromodiphenyl ether and other PBDEs is the Stockholm Convention on Persistent Organic Pollutants (POPs). wikipedia.org This global treaty aims to protect human health and the environment by eliminating or restricting the production and use of POPs. wikipedia.orgchemsafetypro.com

In 2009, several PBDEs were listed under the Stockholm Convention, mandating that signatory parties take measures to eliminate or restrict their production and use. birmingham.ac.ukospar.orgwikipedia.org Specifically, "tetrabromodiphenyl ether and pentabromodiphenyl ether" were added to Annex A of the Convention, which targets chemicals for elimination. pops.intbrsmeas.orgbrsmeas.org This listing includes 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) and 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) as the main components of commercial pentabromodiphenyl ether (c-pentaBDE), as well as other tetra- and pentabromodiphenyl ethers present in the commercial mixture. brsmeas.orgbrsmeas.org

The Convention requires parties to develop National Implementation Plans (NIPs) and to establish inventories of PBDEs to create a baseline for action plans to meet their obligations. pops.int The ultimate objective is the elimination of these PBDEs contained in articles, with a review of the need for specific exemptions every four years. brsmeas.orgbrsmeas.org Any specific exemptions for recycling articles containing these PBDEs were set to expire no later than 2030. pops.intbrsmeas.org

Later, in 2017, decabromodiphenyl ether (decaBDE) was also listed in Annex A for elimination, with some specific exemptions for certain applications. ospar.orgpops.int

Regional and National Regulatory Initiatives and Bans on PBDEs

Various countries and regions have implemented regulations to enforce the provisions of the Stockholm Convention and, in some cases, to go beyond its requirements.

European Union (EU): The EU has been proactive in regulating PBDEs. The Stockholm Convention's provisions are implemented through the EU's POPs Regulation ((EU) 2019/1021). wikipedia.orgtuvsud.comuseforesight.io The use of pentaBDE and octaBDE was banned in the EU as early as 2004. ospar.orgcdc.gov The regulations set strict limits on the unintentional trace contaminant (UTC) levels of PBDEs in substances, mixtures, and articles. pinfa.eusgs.com

Recent amendments to the POPs Regulation have further tightened these limits, particularly for recycled materials, to prevent the reintroduction of these toxic substances into the market. useforesight.iogenerationimpact.global For instance, the allowable sum concentration of specific PBDEs in recovered materials is being progressively lowered, with even stricter thresholds for toys and childcare products. useforesight.iogenerationimpact.global

Interactive Table: EU Unintentional Trace Contaminant (UTC) Limits for PBDEs in Recycled Materials

| Material Type | Current Limit (Sum of PBDEs) | Limit from Dec 30, 2025 | Limit from Dec 30, 2027 |

| General Recovered Materials | 500 mg/kg | 350 mg/kg | 200 mg/kg |

| Toys & Childcare Products | - | 10 mg/kg (18 months after regulation entry) | 10 mg/kg |

Source: useforesight.iopinfa.eugenerationimpact.global

United States: In the United States, the Environmental Protection Agency (EPA) has taken regulatory action under the Toxic Substances Control Act (TSCA). epa.govedf.org While the U.S. has not ratified the Stockholm Convention, it has taken steps to phase out PBDEs. birmingham.ac.uk

The EPA issued a Significant New Use Rule (SNUR) in 2006, which required manufacturers and importers to notify the EPA before commencing any new use of pentaBDE and octaBDE after their voluntary phase-out by the primary U.S. manufacturer at the end of 2004. epa.govalmendron.com In 2009, the two U.S. producers and the main importer of decaBDE also committed to phasing out the chemical by the end of 2013. edf.orgalmendron.com The EPA's action plan for PBDEs aims to reduce the risk of exposure to these substances. nih.gov Additionally, several states, including California, Washington, and Maine, have passed their own legislation to ban certain PBDEs in various products. epa.govca.gov

Canada: Canada has listed PBDEs on the List of Toxic Substances under the Canadian Environmental Protection Act, 1999 (CEPA 1999). publications.gc.cacanada.ca Regulations are in place that prohibit the manufacture, use, sale, and import of several PBDEs, including tetraBDE, pentaBDE, and hexaBDE, as well as mixtures and products containing them. binational.net The government has developed a comprehensive risk management strategy for PBDEs to reduce their levels in the Canadian environment to the lowest extent possible. publications.gc.cacanada.ca

Risk Assessment and Management Strategies for PBDEs

Risk assessment and management strategies for PBDEs are primarily driven by their classification as persistent, bioaccumulative, and toxic (PBT) substances. epa.gov

Risk Assessment: Health and environmental agencies have conducted extensive risk assessments on PBDEs. The U.S. Agency for Toxic Substances and Disease Registry (ATSDR) and the EPA have established oral reference doses (RfDs) for various PBDE mixtures and congeners, which are estimates of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. nih.govcdc.gov The primary health endpoint of concern identified in these assessments is neurobehavioral effects. epa.gov Ecological screening assessments have concluded that PBDEs can have immediate or long-term harmful effects on the environment and its biological diversity. publications.gc.ca

Risk Management: Governments have implemented multi-faceted risk management strategies to mitigate the risks associated with PBDEs. Key components of these strategies include:

Regulatory Controls: Prohibiting or restricting the production, import, and use of PBDEs and products containing them. canada.cabinational.net

Environmental Quality Guidelines: Establishing guidelines for acceptable levels of PBDEs in air, water, and sediment to monitor the effectiveness of control measures. canada.ca

Focus on Virtual Elimination: For PBDEs that are persistent and bioaccumulative, such as tetraBDE, pentaBDE, and hexaBDE, the goal is their virtual elimination from the environment. publications.gc.ca

Management of Products in Use and in Waste: Addressing the legacy issue of PBDEs in existing products and waste streams through improved waste management practices to prevent their release into the environment and entry into the recycling chain. canada.caiaeg.com

International Cooperation: Engaging with international partners through agreements like the Stockholm Convention and binational strategies, such as the Great Lakes Water Quality Agreement between Canada and the U.S., to address the long-range transport and global nature of PBDE contamination. binational.netcanada.ca

Assessment of Alternative Flame Retardants and Their Environmental Profiles

The phase-out of PBDEs has necessitated the use of alternative flame retardants. However, the selection of safer alternatives has proven to be a complex challenge. nih.gov

Several assessments of alternative flame retardants have been conducted by regulatory bodies like the U.S. EPA and other organizations. epa.govepa.govchemsec.org These assessments evaluate the environmental and human health profiles of potential substitutes.

Types of Alternatives:

Phosphorus-based Flame Retardants: Non-halogenated organophosphorus flame retardants (OPEs) have been widely used as replacements for PBDEs. technologynetworks.com Examples include resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and triphenyl phosphate (B84403) (TPP). chemsec.org

Other Halogenated Flame Retardants: In some cases, other brominated or chlorinated flame retardants have been used as substitutes, though this has raised concerns about "regrettable substitutions," where one hazardous chemical is replaced with another that may have similar or other adverse properties. chemsec.orgnih.gov

Inorganic Flame Retardants: Compounds like aluminum trihydrate are also used as alternatives. chemsec.org

Environmental Profiles of Alternatives: Assessments have shown that while some alternatives appear to have a better environmental profile than PBDEs, significant data gaps often exist regarding their long-term health and environmental effects. chemsec.orgnih.gov

Persistence and Bioaccumulation: Some non-halogenated alternatives, particularly certain phosphorus-based compounds, are generally considered to be less persistent and bioaccumulative than PBDEs. chemsec.org

Toxicity: The toxicity profiles of alternatives vary widely. For example, while one assessment identified RDP as a potentially safer alternative to deca-BDE, another potential alternative, TPP, was flagged for its aquatic toxicity. chemsec.org The increasing use of OPEs has led to their widespread detection in the environment, with studies indicating potential neurotoxic and carcinogenic effects. technologynetworks.com

Data Gaps: A significant challenge is the lack of comprehensive toxicological and environmental fate data for many of the alternatives being used. nih.govacs.org This makes it difficult to fully assess whether they are truly safer in the long run. nih.gov

The ongoing effort is to find flame retardant solutions that are not only effective but also benign to human health and the environment throughout their lifecycle. nih.gov

Future Research Directions and Unaddressed Knowledge Gaps for 2,3 ,4 ,6 Tetrabromodiphenyl Ether

Elucidation of Novel Biotransformation Pathways and Metabolite Activity

A critical area of future research is the comprehensive identification of the biotransformation pathways of 2,3',4',6-tetrabromodiphenyl ether and the biological activity of its resulting metabolites. While it is known that polybrominated diphenyl ethers (PBDEs) can undergo metabolic processes such as hydroxylation and debromination, the specific pathways for BDE-68 are not fully understood. nih.gov

For instance, studies on the related congener BDE-47 have shown that it can be metabolized by human liver microsomes into various hydroxylated metabolites, with cytochrome P450 enzymes, particularly CYP2B6, playing a major role. nih.govnih.gov These hydroxylated metabolites can exhibit greater toxicity than the parent compound. nih.gov For example, certain hydroxylated metabolites of BDE-47 have been shown to be potent modulators of ryanodine (B192298) receptors, which are crucial for calcium signaling. nih.gov Research has also indicated that hydroxylated PBDEs can disrupt thyroxine transport by binding to transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG). nih.gov

Future investigations should focus on identifying all metabolites of BDE-68, including potentially novel ones formed through pathways like glycosylation or O-methylation, which have been observed for other brominated compounds. researchgate.net Understanding the enzymatic processes involved and the resulting metabolite structures is the first step. Subsequently, the biological activity of these metabolites must be thoroughly assessed. This includes examining their potential to disrupt endocrine function, induce neurotoxicity, and their ability to bind to and activate or inhibit key cellular receptors. rsc.org

Comprehensive Assessment of Long-Term, Low-Dose Exposure Effects in Diverse Organisms

The long-term consequences of low-dose exposure to this compound across a wide range of organisms remain largely unknown. Most toxicological studies have focused on acute, high-dose exposures, which may not accurately reflect real-world environmental exposure scenarios. nih.gov

Research on the more studied congener, BDE-47, has demonstrated that developmental exposure, even at low doses, can lead to lasting effects on lipid metabolism in mice. nih.gov Specifically, low-dose exposure has been linked to an upregulation of ribosomal genes and an increase in circulating triglycerides. nih.gov Furthermore, perinatal exposure to BDE-47 has been associated with growth retardation and altered motor performance in mice. nih.gov

Future research must prioritize long-term studies that mimic chronic environmental exposures. These studies should encompass a diverse array of organisms, representing different trophic levels and ecological niches, from microorganisms and invertebrates to fish, birds, and mammals. Key areas of investigation should include reproductive and developmental effects, neurobehavioral changes, and impacts on metabolic and immune function. mdpi.commdpi.com Understanding the subtle, yet potentially significant, effects of chronic low-dose exposure is essential for developing accurate ecological and human health risk assessments.

Development of Advanced Environmental Monitoring and Modeling Approaches

To effectively manage the risks associated with this compound, robust and sensitive methods for its detection and monitoring in various environmental matrices are required. While methods for analyzing PBDEs in general exist, there is a continuous need for more advanced and streamlined approaches.

Current analytical techniques, such as triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS), offer high selectivity and sensitivity for detecting PBDEs. thermofisher.com However, challenges remain, particularly in the analysis of BDE-209 due to its thermal instability and low solubility, which can lead to an underestimation of total PBDE concentrations. nih.gov The development of portable monitoring devices could also be beneficial for rapid, on-site detection of toxic organic compounds. epa.gov

Future research should focus on developing and validating analytical methods with even lower detection limits and higher throughput. This includes exploring novel extraction and clean-up techniques to improve recovery from complex matrices like soil, sediment, and biological tissues. nih.gov Furthermore, the development of sophisticated environmental fate and transport models is crucial. These models, which can describe the movement of organic pollutants across different environmental compartments, are needed to predict the distribution and accumulation of BDE-68 in the environment and to identify potential hotspots of contamination. nih.gov

Innovation in Sustainable Remediation Technologies for Contaminated Sites

The persistence of this compound in the environment necessitates the development of effective and sustainable remediation technologies for contaminated sites. Traditional methods of soil and water cleanup can be costly and energy-intensive.

A variety of remediation technologies are available for contaminated sites, including in-situ and ex-situ methods. epa.govresearchgate.net These can range from excavation and disposal to more advanced techniques like bioremediation, thermal desorption, and chemical oxidation. epa.govepa.govgreenversepartners.com Green remediation practices aim to minimize the environmental footprint of cleanup activities. epa.gov

Future research in this area should focus on innovative and eco-friendly approaches. This includes the exploration of bioremediation strategies using microorganisms or plants (phytoremediation) that can degrade or accumulate BDE-68. epa.gov Investigating advanced oxidation processes, such as photocatalysis or Fenton-like reactions, could also lead to efficient degradation of this compound. elsevier.com Furthermore, the development of novel sorbent materials for the in-situ immobilization of BDE-68 in contaminated soils and sediments warrants further investigation. researchgate.net The ultimate goal is to create cost-effective and sustainable technologies that can be widely implemented to clean up contaminated environments. epa.govelsevier.com

Integration of Omics Technologies for Mechanistic Toxicological Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for unraveling the molecular mechanisms underlying the toxicity of this compound. These high-throughput approaches can provide a comprehensive view of the cellular and physiological responses to chemical exposure.

Studies on other PBDEs have already demonstrated the power of omics. For example, transcriptomic analysis has been used to study the effects of BDE-47 on gene expression in the liver and in adipocyte differentiation. nih.govnih.gov Proteomic studies have helped to identify protein expression changes in response to PBDE exposure, offering insights into altered metabolic pathways. mdpi.com Furthermore, in-silico analyses of miRNA-target interactions have been used to identify biological pathways affected by PBDEs. nih.gov

Future research should fully integrate these omics technologies to build a systems-level understanding of BDE-68 toxicity. tox21.gov By combining data from different omics platforms, researchers can identify key signaling pathways and molecular initiating events that are disrupted by this compound. This mechanistic understanding is crucial for improving risk assessment and for identifying potential biomarkers of exposure and effect.

Global Harmonization of Analytical Standards and Regulatory Practices

A significant challenge in managing the global risks of this compound is the lack of harmonized analytical standards and regulatory practices across different countries and regions. This inconsistency hinders the ability to compare data, assess global exposure levels, and implement effective risk management strategies.